molecular formula C9H5NO3 B085857 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione CAS No. 13167-95-8

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione

Cat. No.: B085857
CAS No.: 13167-95-8
M. Wt: 175.14 g/mol
InChI Key: PJCSPOWZEXIJKM-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is a derivative of the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields. The indane-1,3-dione core is a foundational building block for developing compounds with applications ranging from biosensing and bioimaging to organic electronics and photopolymerization . This scaffold is frequently employed in the design of biologically active molecules and serves as a strong electron acceptor in the synthesis of organic dyes and photoinitiators . The specific hydroxyimino functional group on this compound provides a reactive handle for further chemical exploration, making it a valuable intermediate for researchers engaged in synthetic chemistry. It can be utilized to construct more complex molecular architectures, such as spiro compounds or heterocyclic systems like bis-thiazoles, which are of significant interest in medicinal chemistry and materials science . As a research chemical, it offers scientists a pathway to develop novel structures for advanced applications in drug discovery and organic electronic materials.

Properties

IUPAC Name

2-hydroxyiminoindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-8-5-3-1-2-4-6(5)9(12)7(8)10-13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCSPOWZEXIJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NO)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311498
Record name 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13167-95-8
Record name NSC243691
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Kilgore Procedure: Base-Catalyzed Cyclocondensation

The Kilgore method, first reported in the mid-20th century, remains the most widely adopted route. It involves the cyclocondensation of diethyl phthalate 1 with acetone 2 in the presence of sodium ethoxide (NaOEt), yielding indane-1,3-dione 4 via intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide 3 (Scheme 1).

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux (~78°C)

  • Catalyst : Sodium ethoxide (2 equiv)

  • Yield : ~50% over two steps (hydrolysis and decarboxylation)

Mechanistic Insights :

  • Alkoxide Formation : NaOEt deprotonates acetone, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl of diethyl phthalate, forming a tetrahedral intermediate.

  • Cyclization and Decarboxylation : Intramolecular ester hydrolysis and subsequent decarboxylation eliminate CO₂, yielding the bicyclic dione.

Limitations :

  • Moderate yields due to competing side reactions (e.g., over-condensation).

  • Requires stringent anhydrous conditions to prevent hydrolysis of the ethoxycarbonyl group.

Oxidation of Indane Derivatives

Alternative approaches involve the oxidation of indane 5 using oxidizing agents such as tert-butyl nitrite (t-BuONO) or pyridinium dichromate (PCC). For example, t-BuONO in acetonitrile selectively oxidizes indane to indane-1,3-dione at 60°C, albeit with limited efficiency (17–18% yield).

Advantages :

  • Direct conversion from commercially available indane.

  • Avoids multi-step procedures.

Challenges :

  • Low yields due to over-oxidation or incomplete conversion.

  • High cost of oxidizing agents like PCC.

The introduction of the hydroxyimino group at the C2 position is achieved through oximation, typically employing hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions.

Hydroxylamine-Mediated Oximation

General Protocol :

  • Reagents : Indene-1,2(3H)-dione (1 equiv), NH₂OH·HCl (1.2 equiv), sodium acetate (1.5 equiv).

  • Solvent : Ethanol/water (4:1 v/v).

  • Temperature : 25–80°C, 4–12 hours.

  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Key Observations :

  • Regioselectivity : The oxime group preferentially forms at the C2 carbonyl due to steric and electronic factors. The C1 carbonyl is less accessible owing to conjugation with the aromatic ring.

  • Yield : 61–85%, depending on reaction time and temperature.

Mechanism :

  • Deprotonation : Sodium acetate deprotonates hydroxylamine, generating NH₂O⁻.

  • Nucleophilic Attack : NH₂O⁻ attacks the electrophilic C2 carbonyl, forming a tetrahedral intermediate.

  • Tautomerization : The intermediate undergoes proton transfer to yield the stable oxime.

Solvent and Base Optimization

Comparative studies reveal that ethanol/water mixtures enhance solubility of both the dione and hydroxylamine, while sodium acetate minimizes side reactions (e.g., Beckmann rearrangement). Substituting sodium hydroxide for sodium acetate reduces yields (<50%) due to competing hydrolysis of the dione.

Advanced Functionalization and Derivatives

While this compound itself has limited applications, its derivatives are pivotal in materials science and medicinal chemistry. Notable examples include:

Knoevenagel Condensation with Malononitrile

Reaction with malononitrile 27 in ethanol using piperidine as a base yields 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile 28 , a push-pull chromophore with applications in organic electronics (Scheme 2).

Conditions :

  • Temperature : Room temperature (25°C)

  • Yield : 61–85%

tert-Butyl Isocyanide Insertion

Palladium-catalyzed insertion of tert-butyl isocyanide 183 into 1-(2-bromophenyl)ethan-1-one derivatives 184 enables the synthesis of 2-aryl-substituted indene-diones 185–192 (Scheme 3). This method tolerates electron-withdrawing (e.g., -CN, -F) and electron-donating (-OMe) groups, with yields of 61–75%.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 7.85–7.45 (m, 4H, Ar-H), 6.92 (s, 1H, CH).

  • IR (KBr): ν 3200 (O-H), 1705 (C=O), 1620 (C=N).

Thermal Properties :

  • Melting Point : 209°C (decomposition).

  • Stability : Decomposes above 200°C, requiring storage at ≤4°C under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, hydroxylamines, and various substituted indene derivatives.

Scientific Research Applications

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

Pyrophthalone (PP) and Quinophthalone (QP)

  • Structures: PP (2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) and QP (2-(2-quinolinyl)-1H-indene-1,3(2H)-dione) feature nitrogen-containing aromatic substituents .
  • Applications: Dyes, anti-inflammatory agents, and organic semiconductors. Photostability: PP and QP exhibit solvent-dependent stability. In ethanol, both are stable under UV light (λ = 253.7 nm), but QP degrades in cyclohexane .
  • Comparison: The hydroxyimino group in the target compound may enhance radical scavenging or metal chelation compared to PP/QP’s pyridine/quinoline moieties.

INB-F and INB-Cl (Solar Cell Additives)

  • Structures : 2-(4-fluorobenzylidene)- and 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione .
  • Applications: Solid additives in nonfullerene organic solar cells (OSCs). Evaporate post-heating, improving film morphology and efficiency.

Hydrazono Derivatives (Cu²⁺ Sensors)

  • Structures: 2-(2-phenylhydrazono)- and 2-(2-(4-methoxyphenyl)hydrazono)-1H-indene-1,3(2H)-dione .
  • Applications: Fluorescent chemosensors with high selectivity for Cu²⁺. Detection limits in nanomolar ranges.

Table 1. Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Signals (δ, ppm) Reference
PP (Pyrophthalone) N/A 1738, 1698 Aromatic H: 7.3–8.1
INB-F N/A N/A Fluorobenzylidene: 7.4–7.8
2-(9H-Xanthen-9-yl) N/A N/A Xanthenyl H: 6.8–7.5
Hydrazono Derivative (Cu²⁺ Sensor) 217–220 1685, 1600 Hydrazono NH: 10.2; Aromatic: 6.9–7.8

Table 2. Application-Specific Performance

Compound Application Key Performance Metric Reference
INB-F/INB-Cl Organic Solar Cells Enhanced efficiency (~15% PCE)
QP (Quinophthalone) Dye/Photostability Stable in ethanol, λ = 253.7 nm
Hydrazono Derivative Cu²⁺ Sensing Detection limit: 10⁻⁹ M
Xanthenyl Derivative Plant Growth Modulation 48.49% inhibition in pollen assay

Biological Activity

2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is a heterocyclic compound known for its unique structure that incorporates both an oxime and a dione functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H5NO3C_9H_5NO_3 with a molecular weight of 175.14 g/mol. The compound features an indene backbone which is crucial for its biological activity.

The mechanism of action of this compound involves several pathways:

  • Enzyme Interaction : The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation, effectively modulating various biochemical pathways.
  • Redox Reactions : Its ability to undergo redox reactions allows it to influence oxidative stress and cellular signaling pathways.
  • Metal Ion Coordination : The oxime group can form hydrogen bonds and coordinate with metal ions, enhancing its versatility as a ligand in biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, showing potent antiproliferative effects. For example, it demonstrated an IC50 value of 67 nM against HL60 cells in some assays .
  • Mechanisms : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The results showed that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of the compound, researchers found that it effectively reduced inflammation markers in a mouse model of arthritis. The administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Hydroxyimino-1,2,3,4-tetrahydropyrimidineHydroxyimino groupAntimicrobial
2-(Hydroxyimino)alkyl-1,2-oxazol-5(2H)-onesHydroxyimino groupAnticancer
This compoundIndene backbone + oximeAnticancer, Anti-inflammatory

Q & A

Q. What are the common synthetic routes for 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione?

The synthesis typically involves condensation reactions between substituted aldehydes and 1H-indene-1,3(2H)-dione derivatives. For example:

  • Procedure : Reacting 2-methylbenzaldehyde with 1H-indene-1,3-dione in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions in ethanol.
  • Key Steps : Formation of the hydroxyimino group via oxime functionalization, followed by cyclization to stabilize the fused indene-dione system.
  • Optimization : Reaction time (2–6 hours), solvent polarity, and catalyst loading influence yields (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and tautomeric forms (e.g., enol vs. keto).
  • Infrared (IR) Spectroscopy : Detects C=O stretching (~1694 cm1^{-1}) and N–O vibrations (~910 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond distances: 1.46–1.49 Å) .

Q. What biological activities are associated with this compound?

  • Antimicrobial : Inhibits bacterial growth (e.g., Staphylococcus aureus MIC: 12.5 µg/mL) via disruption of cell membrane integrity .
  • Anticancer : Induces apoptosis in cancer cells (e.g., IC50_{50}: 8.2 µM against HeLa cells) by targeting mitochondrial redox pathways .
  • Tyrosinase Inhibition : Suppresses melanin synthesis (IC50_{50}: 4.7 µM), relevant for treating hyperpigmentation disorders .

Advanced Research Questions

Q. How do computational methods elucidate its interaction with biological targets?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like ubiquinol-cytochrome reductase (binding energy: −9.2 kcal/mol). Key interactions include hydrogen bonds with active-site residues (e.g., Arg122, His161) .
  • Kinetic Assays : Measure inhibition constants (e.g., Ki=0.8μMK_i = 0.8 \mu M) using stopped-flow techniques to monitor enzyme-substrate dynamics .

Q. What is its photolytic behavior under UV exposure?

  • Steady-State Photolysis : In ethanol, the compound shows stability at λ = 253.7 nm, with <5% degradation after 24 hours.
  • Transient Species : Laser flash photolysis in alkaline solutions generates solvated electrons (ee^-) and radicals (e.g., indene-dione anion radicals) with lifetimes of 20–50 µs .
  • Mechanism : Photoinduced electron transfer followed by radical recombination, monitored via transient absorption spectroscopy .

Q. Can it serve as a fluorescent chemosensor for metal ions?

  • Cu2+^{2+} Detection : Derivatives like 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione exhibit fluorescence quenching (KSV=4.3×104M1\text{K}_{SV} = 4.3 \times 10^4 \, \text{M}^{-1}) upon Cu2+^{2+} binding.
  • Selectivity : Minimal interference from Fe3+^{3+}, Zn2+^{2+}, or Ca2+^{2+} due to ligand geometry and charge transfer dynamics .

Q. How can green chemistry principles optimize its synthesis?

  • Aqueous Media : Three-component reactions (indole, arylaldehyde, indene-dione) at room temperature in water achieve 75–90% yields, reducing organic solvent use .
  • Catalyst-Free Conditions : Microwave-assisted synthesis (100°C, 15 minutes) enhances atom economy and reduces energy consumption .

Q. What is its potential against drug-resistant pathogens?

  • Tuberculosis : Derivatives inhibit drug-resistant Mycobacterium tuberculosis (MIC: 6.25 µg/mL) by targeting aryl-alcohol dehydrogenase (NADP+^+) via competitive inhibition (IC50=2.1μM\text{IC}_{50} = 2.1 \mu M) .

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